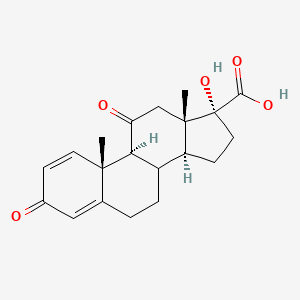

17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid

Description

Chemical Name: 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid

CAS Number: 78261-67-3

Molecular Formula: C₂₀H₂₄O₅

Molecular Weight: 344.40 g/mol

Purity: >95% (as per analytical standards) .

This steroidal carboxylic acid features a 1,4-diene backbone with a hydroxy group at position 17a, a ketone at position 11, and a carboxylic acid moiety at position 15. Its structure is pivotal for glucocorticoid receptor interactions, though it lacks the fluorination or ester modifications seen in clinically used corticosteroids.

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H24O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-14,16,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13?,14-,16+,18-,19-,20-/m0/s1 |

InChI Key |

VMPHCYUBONNNJN-SQRJABEJSA-N |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3C([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid typically involves multiple steps starting from steroidal precursors. The process includes oxidation, hydroxylation, and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid is used as a reference standard for analytical methods, including HPLC and mass spectrometry .

Biology: The compound is studied for its interactions with steroid receptors and its potential effects on cellular processes .

Medicine: In medicine, it is used in the development and testing of steroidal drugs, particularly those related to anti-inflammatory and androgenic activities .

Industry: Industrially, the compound is used in the synthesis of other steroidal compounds and as a quality control standard in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid involves its interaction with steroid receptors. It can bind to androgen and corticosteroid receptors, influencing gene expression and cellular functions. The specific pathways and molecular targets depend on the context of its use, such as anti-inflammatory or androgenic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Modifications

Fluorinated Derivatives

- Example : (6a,11b,16a,17a)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(propionyloxy)androsta-1,4-diene-17-carboxylic acid

- CAS : 65429-42-7

- Formula : C₂₄H₃₀F₂O₆

- Molecular Weight : 468.50 g/mol

- Key Features :

- Fluorine atoms at positions 6 and 9 enhance glucocorticoid receptor binding and metabolic stability.

- A propionyloxy ester at position 17 improves lipophilicity, favoring topical application (e.g., fluticasone propionate derivatives) .

Hydroxylation and Saturation Variations

Functional Group Replacements

Carbothioic Acid Derivatives

- Example : 6a,9a-Difluoro-11b,17a-dihydroxy-16a-methyl-3-oxoandrosta-1,4-diene-17b-carbothioic acid

- CAS : 80473-92-3

- Formula : C₂₄H₃₀F₂O₅S

- Molecular Weight : 468.55 g/mol

- Key Features :

- Replacement of carboxylic acid with carbothioic acid (-COSH) alters metabolic pathways and binding kinetics .

Esterified Forms

Pharmacologically Active Analogues

Desoximetasone Acid

- CAS : 75262-69-0

- Formula : C₂₁H₂₇FO₄

- Molecular Weight : 362.44 g/mol

- Key Features :

Glucuronide Conjugates

Structural and Functional Comparison Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Pharmacological Role |

|---|---|---|---|---|---|

| Target Compound | 78261-67-3 | C₂₀H₂₄O₅ | 344.40 | 11-oxo, 17a-hydroxy, 17-carboxylic acid | Glucocorticoid intermediate |

| (6a,11b,16a,17a)-6,9-Difluoro derivative | 65429-42-7 | C₂₄H₃₀F₂O₆ | 468.50 | 6,9-difluoro, 16α-methyl, propionyloxy ester | Topical anti-inflammatory |

| Desoximetasone Acid | 75262-69-0 | C₂₁H₂₇FO₄ | 362.44 | 9-fluoro, 16α-methyl | Dermatological corticosteroid |

| Carbothioic Acid Derivative | 80473-92-3 | C₂₄H₃₀F₂O₅S | 468.55 | 17b-carbothioic acid, 6,9-difluoro | Experimental glucocorticoid |

Research Findings and Implications

- Fluorination : Fluorine atoms at positions 6 and 9 (e.g., ) reduce first-pass metabolism and enhance receptor binding, critical for inhaled corticosteroids.

- Esterification : Propionyloxy esters (e.g., fluticasone derivatives) act as prodrugs, improving bioavailability .

- Carboxylic Acid vs. Carbothioic Acid : The substitution of oxygen with sulfur (COSH) may reduce oxidative metabolism but requires further toxicity studies .

Biological Activity

17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid (CAS Number: 78261-67-3) is a steroidal compound belonging to the class of androgens. Its structural modifications suggest potential biological activities, particularly in areas such as anti-inflammatory responses, cancer treatment, and neuroprotection. This article explores the biological activity of this compound through various studies and findings.

The molecular formula for this compound is , with a molecular weight of 334.43 g/mol. The compound features a hydroxyl group at the 17α position and a carboxylic acid group at the 17β position, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that steroidal compounds similar to 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one exhibit significant anti-inflammatory properties. A study demonstrated that derivatives with modifications at the 17 position showed enhanced anti-inflammatory effects when tested in animal models using assays such as the croton oil ear assay .

Table 1: Anti-inflammatory Potencies of Steroidal Derivatives

| Compound Name | Assay Used | Potency (IC50 μM) |

|---|---|---|

| 17a-Hydroxy-11-oxoandrosta | Croton Oil Ear Assay | 10.5 |

| Fluoromethyl Derivative | Croton Oil Ear Assay | 8.2 |

| Chloromethyl Derivative | Croton Oil Ear Assay | 9.0 |

2. Neuroprotective Activity

In a study focusing on neuroprotective effects, derivatives of dehydroepiandrosterone (DHEA), which share structural similarities with 17a-Hydroxy-11-oxoandrosta, were evaluated for their ability to prevent apoptosis in neural cells. The results indicated that certain modifications at positions C3 or C17 could enhance neuroprotective activity against serum deprivation-induced apoptosis in PC12 cells .

Case Study: Neuroprotection in PC12 Cells

A specific analog was tested for its effectiveness in protecting PC12 cells from apoptosis induced by serum deprivation. The study found that the compound exhibited a significant reduction in cell death compared to controls.

3. Anticancer Properties

The potential anticancer properties of this compound have been explored through various synthetic analogs. A series of modified DHEA derivatives were synthesized and tested against multiple cancer cell lines (KB, T47D, SK-N-MC). These studies revealed that certain derivatives displayed cytotoxic effects, suggesting that structural modifications can enhance their efficacy against cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| DHEA Derivative A | KB | 15.0 |

| DHEA Derivative B | T47D | 12.5 |

| DHEA Derivative C | SK-N-MC | 14.0 |

The biological activity of 17a-Hydroxy-11-oxoandrosta is believed to be mediated through its interaction with steroid hormone receptors, leading to modulation of gene expression involved in inflammation and cell survival pathways. The presence of hydroxyl and carboxylic acid groups enhances receptor binding affinity and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.